

4-Acetamidopiperidine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Acetamidopiperidine

Cat. No.: B1270075

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For researchers, scientists, and drug development professionals, **4-Acetamidopiperidine** (CAS No: 5810-56-0) is a versatile piperidine derivative that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of its commercial availability, synthesis, key technical data, and its role in drug discovery, particularly in the development of therapeutics targeting the central nervous system.

Commercial Availability and Suppliers

4-Acetamidopiperidine is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered at purities of 97% or higher. Pricing can vary based on the supplier, quantity, and purity. Below is a summary of prominent suppliers and their offerings.

Supplier	Purity	Available Quantities
Chem-Impex	≥ 98% (GC)	5g, 25g, Bulk Quote
1st Scientific LLC	97%	250mg, 1g, 5g, 10g
AbacipharmTech	Not Specified	Catalog Item
Smolecule	Not Specified	Inquire for details
Fisher Scientific	≤100%	Inquire for details
Sigma-Aldrich	Not Specified	Inquire for details

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of **4-Acetamidopiperidine** is essential for its application in synthesis and drug design.

Property	Value
Molecular Formula	C ₇ H ₁₄ N ₂ O[1]
Molecular Weight	142.20 g/mol [1]
Appearance	White to off-white crystalline powder[1]
Melting Point	137 - 141 °C[1]
CAS Number	5810-56-0[1]
Topological Polar Surface Area	41.1 Å ²
Storage Conditions	2 - 8 °C[1]

Spectroscopic Data

Spectroscopy	Characteristic Peaks
^1H NMR	Expected chemical shifts (ppm): δ ~1.5 (m, 2H, piperidine CH_2), ~2.0 (s, 3H, acetyl CH_3), ~2.8 (t, 2H, piperidine CH_2), ~3.2 (t, 2H, piperidine CH_2), ~3.8 (m, 1H, piperidine CH), ~7.5 (br s, 1H, NH). Note: Actual shifts may vary depending on the solvent and instrument.
^{13}C NMR	Expected chemical shifts (ppm): δ ~24 (acetyl CH_3), ~33 (piperidine C3/C5), ~44 (piperidine C2/C6), ~48 (piperidine C4), ~170 (carbonyl $\text{C}=\text{O}$). Note: Actual shifts may vary depending on the solvent and instrument.
FT-IR	Key absorptions (cm^{-1}): ~3300 (N-H stretch), ~2950 (C-H stretch), ~1640 ($\text{C}=\text{O}$ stretch, amide I), ~1550 (N-H bend, amide II).

Synthesis of 4-Acetamidopiperidine: An Experimental Protocol

The most common and straightforward method for the synthesis of **4-Acetamidopiperidine** is the N-acetylation of 4-aminopiperidine. This reaction is typically high-yielding and can be performed with readily available reagents.

Materials and Equipment:

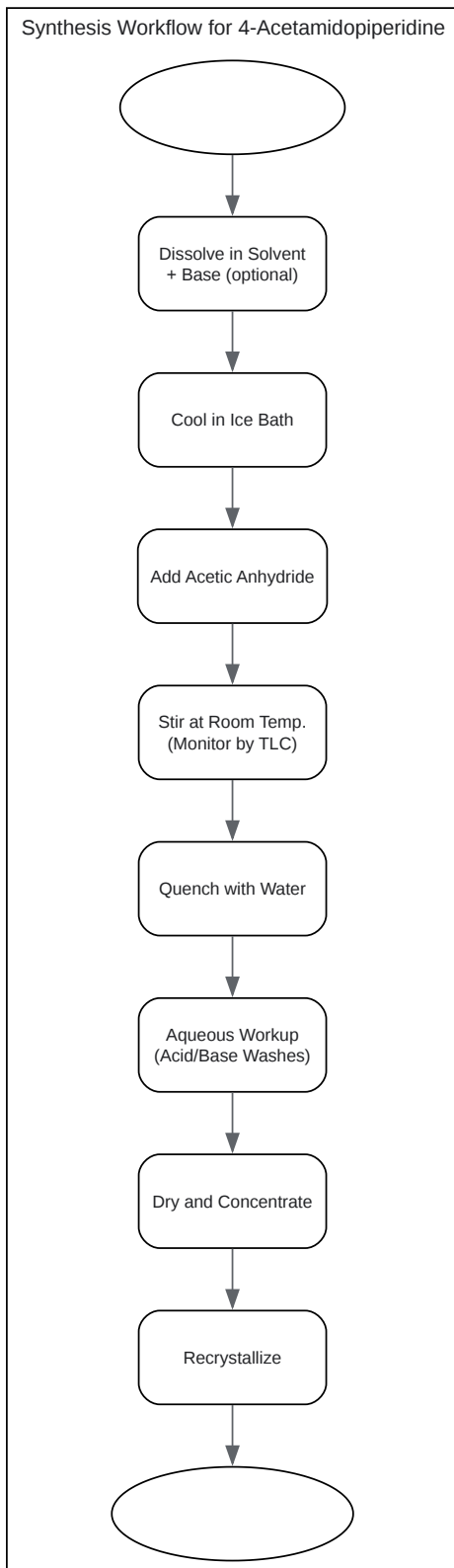
- 4-aminopiperidine
- Acetic anhydride
- A suitable solvent (e.g., dichloromethane, ethyl acetate, or pyridine)
- A base (e.g., triethylamine or pyridine, if not used as the solvent)
- Round-bottom flask

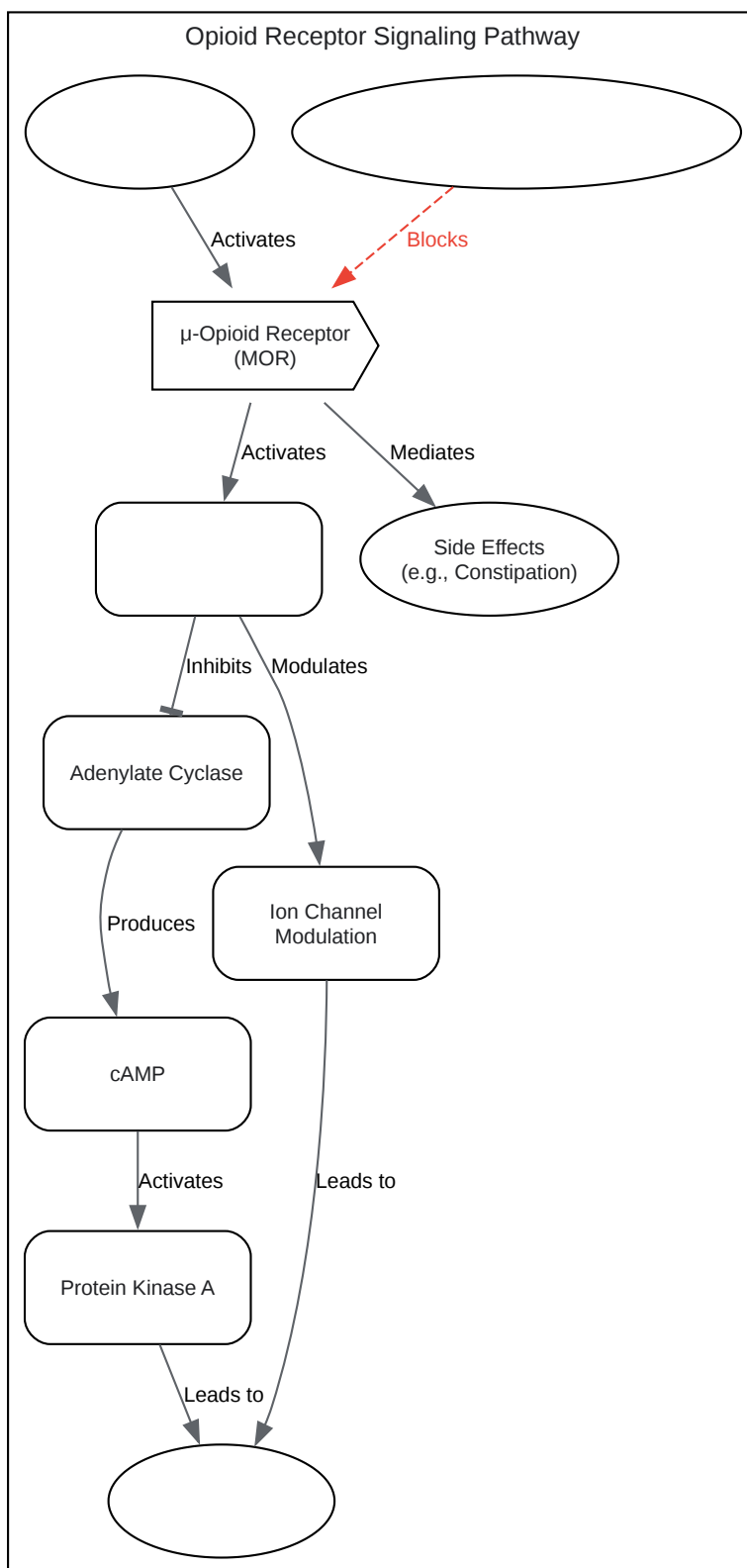
- Magnetic stirrer
- Ice bath
- Standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator, crystallization dishes)

Experimental Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 4-aminopiperidine in the chosen solvent. If using a non-basic solvent like dichloromethane, add one equivalent of a base such as triethylamine. Cool the mixture in an ice bath with stirring.
- **Addition of Acetylating Agent:** Slowly add a slight excess (approximately 1.1 equivalents) of acetic anhydride to the cooled solution. The addition should be dropwise to control the exothermic reaction.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Workup:** Once the reaction is complete, quench the reaction by adding water. If dichloromethane was used as the solvent, separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a saturated sodium bicarbonate solution to remove excess acetic acid, and finally with brine.
- **Purification:** Dry the organic layer over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure **4-Acetamidopiperidine** as a white solid.

Below is a graphical representation of the synthesis workflow.





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References

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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